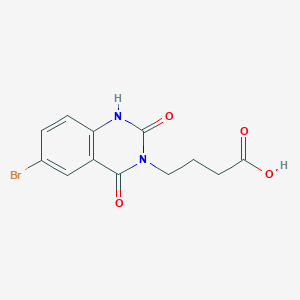
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoic Acid is a chemical compound that belongs to the quinazoline family. This compound is characterized by the presence of a bromine atom at the 6th position and a butanoic acid side chain at the 4th position of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoic Acid typically involves the following steps:
Cyclization: The brominated product undergoes cyclization with formamide to form the quinazoline ring.
Side Chain Introduction: The butanoic acid side chain is introduced through a condensation reaction with the quinazoline derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinazoline ring.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters and amides.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Formamide: Used for cyclization to form the quinazoline ring.
Condensing Agents: Such as dicyclohexylcarbodiimide (DCC) for introducing the butanoic acid side chain.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, esters, and amides .
Scientific Research Applications
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoic Acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoic Acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinazoline Derivatives: These compounds share a similar quinazoline core structure with bromine substitution at the 6th position.
Quinazolinone Derivatives: Compounds with a similar quinazoline ring but different substituents at various positions.
Uniqueness
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoic Acid is unique due to its specific substitution pattern and the presence of a butanoic acid side chain, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O4/c13-7-3-4-9-8(6-7)11(18)15(12(19)14-9)5-1-2-10(16)17/h3-4,6H,1-2,5H2,(H,14,19)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSCOCBKMQFRPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C(=O)N2)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2802866.png)
![N-(4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl)acetamide](/img/structure/B2802867.png)
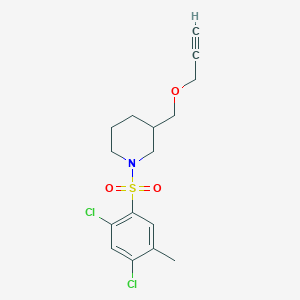
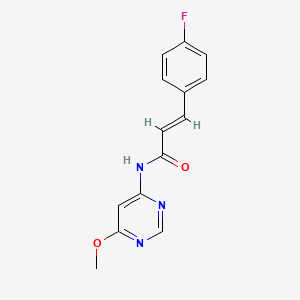

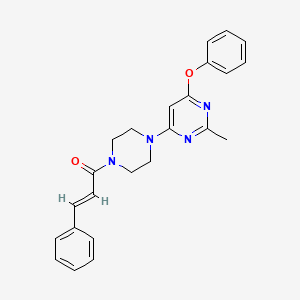
![5-bromo-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}furan-2-carboxamide](/img/structure/B2802878.png)
![6-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2802883.png)
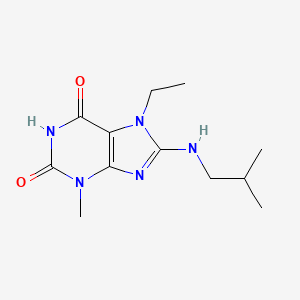

![2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2802886.png)
![N-methyl-2-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)hydrazinecarbothioamide](/img/structure/B2802887.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2802888.png)
![5-methyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2802889.png)
